molecular formula C14H10N2O B12540277 4-(4-Phenyl-1,3-oxazol-2-yl)pyridine CAS No. 835897-10-4

4-(4-Phenyl-1,3-oxazol-2-yl)pyridine

Cat. No.: B12540277
CAS No.: 835897-10-4
M. Wt: 222.24 g/mol
InChI Key: INGKOIYUGOOORA-UHFFFAOYSA-N
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Description

4-(4-Phenyl-1,3-oxazol-2-yl)pyridine is a heterocyclic compound that features both a pyridine and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Phenyl-1,3-oxazol-2-yl)pyridine typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with benzoyl chloride can lead to the formation of the desired oxazole-pyridine compound .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Phenyl-1,3-oxazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(4-Phenyl-1,3-oxazol-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Phenyl-1,3-oxazol-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
  • 2-Phenyl[1,3]oxazolo[4,5-c]pyridine
  • 2-(3,4-Dichlorophenyl)oxazolo[4,5-b]pyridine

Uniqueness: 4-(4-Phenyl-1,3-oxazol-2-yl)pyridine stands out due to its specific structural configuration, which imparts unique chemical and biological properties.

Properties

CAS No.

835897-10-4

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

4-phenyl-2-pyridin-4-yl-1,3-oxazole

InChI

InChI=1S/C14H10N2O/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-10H

InChI Key

INGKOIYUGOOORA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)C3=CC=NC=C3

Origin of Product

United States

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